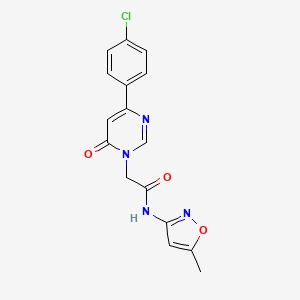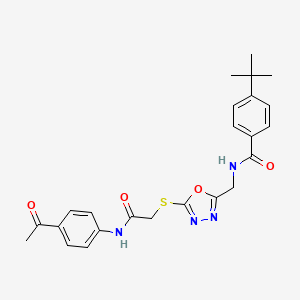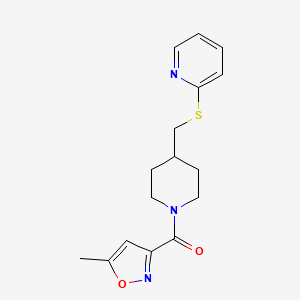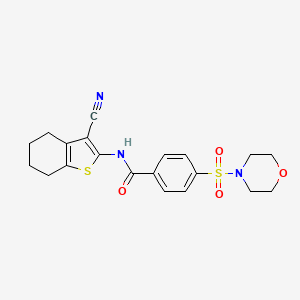![molecular formula C38H26N4 B2671214 1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene CAS No. 1030380-38-1](/img/structure/B2671214.png)
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is an organic compound with the molecular formula C38H26N4 and a molecular weight of 538.64 g/mol . It is known for its wide energy gap and is commonly used as an electron transport material in organic light-emitting devices (OLEDs) . This compound is also referred to by several synonyms, including 3,3′,3′′,3′′′-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetrayltetrakispyridine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is typically synthesized through the reaction of benzoic acid with 3,5-dipyridyl bromide . The reaction can be carried out in solution using a solvent catalyst or under solvent-free conditions . The compound is obtained as a white powder or crystals with a melting point of 264-269°C .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing sublimation techniques to obtain ultra-pure grade chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene involves its role as an electron transport material in OLEDs. The compound has high electron mobility and a deep highest occupied molecular orbital (HOMO) energy level of 6.60 eV . It also acts as a hole-blocking layer, preventing the quenching of light-emitting molecules and thereby improving the external quantum efficiency of the devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3,5-dipyrid-3-ylphenyl)benzene: Another name for the same compound.
3,3′,3′′,3′′′-[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetrayltetrakispyridine: A synonym for the compound.
3,5,3′′,5′′-Tetra-3-pyridyl-1,1′3,1′′-terphenyl: Another synonym.
Uniqueness
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is unique due to its wide energy gap and high electron mobility, making it highly effective as an electron transport material in OLEDs . Its ability to act as a hole-blocking layer further enhances its utility in improving the performance and efficiency of these devices .
Propriétés
IUPAC Name |
3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKTQVEKDHQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes B3PyPB a good electron transporter in OLEDs?
A1: B3PyPB exhibits several properties that make it a desirable electron transporter in OLED devices:
- High Electron Mobility: B3PyPB demonstrates a high electron mobility, reaching up to 10⁻³ cm² V⁻¹ s⁻¹ in certain configurations. This allows for efficient electron transport within the OLED device, contributing to lower operating voltages and improved efficiency. []
- High Triplet Energy Level: B3PyPB possesses a high triplet energy level, which helps to confine charge recombination to the emissive layer and minimizes triplet quenching, leading to enhanced device efficiency. []
- Favorable Molecular Orientation: The introduction of fluorine atoms into the B3PyPB structure can lead to favorable molecular orientations, further enhancing its electron transport properties. This is due to the combined influence of CH⋯N hydrogen bonds, interactions involving aromatic fluorine atoms, and π–π stacking. []
- Compatibility with Blue Phosphorescent Emitters: B3PyPB has been successfully employed in OLEDs utilizing blue phosphorescent emitters, achieving high efficiencies. [, ]
Q2: How does the structure of B3PyPB contribute to its performance in OLEDs?
A2: B3PyPB's molecular structure significantly influences its effectiveness as an electron transporter:
- Pyridine Rings: The presence of four pyridine rings within the B3PyPB molecule contributes to its high electron affinity and electron-transporting capabilities. []
- Fluorination Effects: Strategic fluorination of the phenylpyridine units in B3PyPB derivatives can further enhance electron mobility and molecular orientation, leading to improved device performance. []
Q3: Are there any studies on the performance of B3PyPB in multi-photon emission (MPE) OLEDs?
A3: Yes, B3PyPB has been investigated for its application in high-efficiency MPE blue phosphorescent OLEDs. Researchers achieved impressive results, with external quantum efficiencies exceeding 40% at 100 cd m–2. [] These devices utilized B3PyPB alongside other pyridine-containing electron transporters and a blue phosphorescent emitter, demonstrating its potential for achieving high-performance MPE OLEDs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2671133.png)
![2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2671134.png)
![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)


![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)

![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)
![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)




